4'-(2-Aminoethyl)-4-methoxy-biphenyl
Description
4'-(2-Aminoethyl)-4-methoxy-biphenyl is a biphenyl derivative featuring a methoxy group at the 4-position and a 2-aminoethyl substituent at the 4'-position. The aminoethyl group introduces polarity and hydrogen-bonding capacity, which may influence solubility, receptor interactions, and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17NO/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10-11,16H2,1H3 |
InChI Key |
NWIHEIFIUBUABK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
4-Methoxy-4′-methylbiphenyl ()
- Molecular Formula : C₁₄H₁₄O
- Molecular Weight : 198.265 g/mol
- Key Differences: Lacks the aminoethyl group; instead, it has a methyl group at the 4'-position. Reduced polarity due to the absence of the amino group, leading to lower water solubility compared to 4'-(2-aminoethyl)-4-methoxy-biphenyl. Applications: Commonly used as a precursor in liquid crystal synthesis due to its rigid biphenyl core .
2-(4'-Methoxy-4-biphenylyl)ethanol ()
- Molecular Formula : C₁₅H₁₆O₂
- Molecular Weight : 228.286 g/mol
- Key Differences: Contains a hydroxyl-ethyl group instead of an aminoethyl group. The hydroxyl group enhances hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to oxidation. Applications: Intermediate in pharmaceuticals targeting inflammatory pathways .
4-Aminobiphenyl ()
- Molecular Formula : C₁₂H₁₁N
- Molecular Weight : 169.23 g/mol
- Key Differences: A simpler biphenyl derivative with a single amino group at the 4-position. Known carcinogenicity due to metabolic activation into DNA-reactive species. Highlights the importance of substituent position: The 4'-aminoethyl group in 4'-(2-aminoethyl)-4-methoxy-biphenyl may alter toxicity profiles compared to 4-aminobiphenyl .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/L) | Key Substituents |
|---|---|---|---|---|
| 4'-(2-Aminoethyl)-4-methoxy-biphenyl* | ~257.33 | ~2.5–3.0 | Moderate (aminoethyl) | 4-methoxy, 4'-aminoethyl |
| 4-Methoxy-4′-methylbiphenyl | 198.265 | 3.8 | Low | 4-methoxy, 4'-methyl |
| 2-(4'-Methoxy-4-biphenylyl)ethanol | 228.286 | 2.9 | Moderate | 4-methoxy, 4'-hydroxyethyl |
| 4-Aminobiphenyl | 169.23 | 2.3 | Low | 4-amino |
*Estimated values based on structural analogs.
- Polarity: The aminoethyl group in 4'-(2-aminoethyl)-4-methoxy-biphenyl increases polarity compared to methyl or ethyl substituents, improving solubility in polar solvents .
- LogP : Predicted LogP values suggest moderate lipophilicity, balancing membrane permeability and solubility.
Antimicrobial Activity ()
- Key Finding: Incorporation of a 4-(2-aminoethyl)aniline group into isoindoline-1,3-dione scaffolds significantly enhanced antimicrobial potency against drug-resistant pathogens.
- Implication: The aminoethyl group in 4'-(2-aminoethyl)-4-methoxy-biphenyl may similarly enhance interactions with microbial targets, such as enzyme active sites or membranes .
Toxicity Considerations ()
- 4-Aminobiphenyl: Classified as a Group 1 carcinogen (IARC) due to its metabolic conversion into electrophilic intermediates.
Q & A
Q. Methodological Considerations :
- Reagent Selection : Sodium borohydride or catalytic hydrogenation may reduce intermediates (e.g., nitriles to amines) .
- Yield Optimization : Reaction temperatures (e.g., 60–80°C for alkylation) and solvent polarity (e.g., DMF for polar intermediates) significantly affect yields. Reported yields range from 50–75%, with by-products like over-alkylated derivatives requiring careful chromatographic separation .
Which spectroscopic techniques are most effective for characterizing 4'-(2-Aminoethyl)-4-methoxy-biphenyl, and what key spectral features should researchers prioritize?
Basic Research Question
Primary Techniques :
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (e.g., ~255 g/mol), while fragmentation patterns distinguish substituent arrangements .
- IR Spectroscopy : Stretching frequencies for amine (N-H, ~3300 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups confirm functional groups .
Advanced Tip : Combine X-ray crystallography (e.g., SHELXL ) with NMR to resolve ambiguous stereochemistry in crystalline derivatives.
How can researchers optimize reaction conditions to minimize by-products during synthesis?
Advanced Research Question
Key Strategies :
- Temperature Control : Lowering reaction temperatures (e.g., 0–25°C) during electrophilic substitution reduces side reactions like dimerization .
- Catalyst Screening : Use palladium catalysts for selective cross-coupling to avoid biphenyl homocoupling by-products .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates, while additives like molecular sieves absorb moisture to prevent hydrolysis .
Data-Driven Approach : Monitor reaction progress via TLC or inline FTIR to adjust conditions in real time.
What strategies resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Common Contradictions : Discrepancies in receptor binding affinity (e.g., P2X7 inhibition ) may arise from:
Q. Resolution Methods :
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-methoxyphenylglyoxal derivatives ) to identify trends.
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves under standardized conditions to reconcile conflicting potency values .
How do electronic effects of substituents influence the compound’s reactivity in chemical modifications?
Advanced Research Question
Substituent Impact :
- Methoxy Group : Electron-donating effect activates the biphenyl ring for electrophilic substitution (e.g., nitration at the para position) .
- Aminoethyl Group : Enhances nucleophilicity, enabling conjugation with electrophiles (e.g., acyl chlorides) to form amide derivatives .
Computational Modeling : DFT calculations predict charge distribution and reactive sites. For example, the aminoethyl group’s lone pair increases electron density on adjacent carbons, favoring regioselective modifications .
What safety protocols are critical when handling 4'-(2-Aminoethyl)-4-methoxy-biphenyl in laboratory settings?
Basic Research Question
Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves (nitrile) and goggles to prevent skin/eye irritation (GHS Category 2A ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize acidic by-products with sodium bicarbonate before disposal .
Advanced Note : Conduct thermal stability studies (TGA/DSC ) to assess decomposition risks under high-temperature conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
